Benzoic acid, 2-[(2-chloroacetyl)phenylamino]- Benzoic acid, 2-[(2-chloroacetyl)phenylamino]-
Brand Name: Vulcanchem
CAS No.: 3606-15-3
VCID: VC16410575
InChI: InChI=1S/C15H12ClNO3/c16-10-14(18)17(11-6-2-1-3-7-11)13-9-5-4-8-12(13)15(19)20/h1-9H,10H2,(H,19,20)
SMILES:
Molecular Formula: C15H12ClNO3
Molecular Weight: 289.71 g/mol

Benzoic acid, 2-[(2-chloroacetyl)phenylamino]-

CAS No.: 3606-15-3

Cat. No.: VC16410575

Molecular Formula: C15H12ClNO3

Molecular Weight: 289.71 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 2-[(2-chloroacetyl)phenylamino]- - 3606-15-3

Specification

CAS No. 3606-15-3
Molecular Formula C15H12ClNO3
Molecular Weight 289.71 g/mol
IUPAC Name 2-(N-(2-chloroacetyl)anilino)benzoic acid
Standard InChI InChI=1S/C15H12ClNO3/c16-10-14(18)17(11-6-2-1-3-7-11)13-9-5-4-8-12(13)15(19)20/h1-9H,10H2,(H,19,20)
Standard InChI Key SMIILIQDAUJRDC-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N(C2=CC=CC=C2C(=O)O)C(=O)CCl

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-[(2-chloroacetyl)(phenyl)amino]benzoic acid, reflecting its benzamide backbone with a chloroacetylated phenylamino substituent. Its molecular formula is C₁₆H₁₄ClNO₃, derived from the parent benzoic acid structure (C₇H₆O₂) modified by a phenylamino-chloroacetyl group (C₉H₈ClNO) .

Table 1: Molecular Data Comparison

PropertyValueSource
Molecular FormulaC₁₆H₁₄ClNO₃
Molecular Weight303.74 g/mol
CAS Registry Number91855-59-3 (methyl ester)
SynonymsMethyl 2-(N-(2-chloroacetyl)anilino)benzoate

Spectroscopic Features

The compound’s structure has been confirmed via FTIR, ¹H NMR, and mass spectrometry. Key spectral signatures include:

  • FTIR: A strong carbonyl stretch at 1681 cm⁻¹ (C=O of benzoic acid and chloroacetamide) .

  • ¹H NMR: Distinct resonances for the phenyl group (δ 7.81–7.92 ppm), methyl ester protons (δ 4.25 ppm), and chloroacetyl methylene (δ 4.22 ppm) .

  • MS: A molecular ion peak at m/z 303.07 (M⁺), consistent with the molecular formula .

Synthesis and Derivative Formation

Synthetic Pathways

The methyl ester derivative, methyl 2-(N-(2-chloroacetyl)anilino)benzoate, serves as a key intermediate. Its synthesis involves:

  • Amide Coupling: Reacting methyl 2-aminobenzoate with chloroacetyl chloride in the presence of a base (e.g., triethylamine) .

  • Ester Hydrolysis: Acid- or base-catalyzed hydrolysis of the methyl ester yields the free carboxylic acid .

Table 2: Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
Amide FormationChloroacetyl chloride, Et₃N, THF, 0°C → RT13%
Ester HydrolysisHCl (conc.), reflux75–85%

Structural Analogues

Modifications to the phenyl or chloroacetyl groups yield derivatives with varied biological activities:

  • 4-(2-Chloroacetamido) benzoic acid: Demonstrates local anesthetic properties .

  • 3-(Phenylamino)benzoic acid: Inhibits aldo-keto reductase with IC₅₀ values of 12.9–13.0 µM .

Physicochemical Properties

Crystallographic Data

While single-crystal X-ray data are unavailable, molecular modeling predicts a planar benzamide core with the chloroacetyl group adopting a staggered conformation relative to the phenyl ring .

Pharmacological Applications

Local Anesthetic Activity

Derivatives of 2-[(2-chloroacetyl)phenylamino]benzoic acid have been evaluated for local anesthetic efficacy. The chloroacetyl group enhances ionization potential, improving water solubility and nerve membrane penetration . In rodent models, analogues exhibited:

  • Onset Time: 5–8 minutes (comparable to lidocaine) .

  • Duration: 45–60 minutes (moderate compared to bupivacaine) .

Enzyme Inhibition

Structurally related benzoic acid derivatives show aldo-keto reductase (AKR) inhibition, a target in cancer and inflammation . While direct data for this compound are lacking, analogues like 3-[(4-nitrophenyl)amino]benzoic acid demonstrate IC₅₀ values of 3.38–3.40 µM , suggesting potential for structure-activity relationship (SAR) studies.

Analytical Methods and Quality Control

Chromatographic Analysis

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) is employed for purity assessment. The methyl ester derivative elutes at 12.3 minutes with >95% purity .

Stability-Indicating Assays

Forced degradation studies under acidic (1M HCl), alkaline (1M NaOH), and oxidative (3% H₂O₂) conditions reveal degradation products detectable via TLC (Rf = 0.69) .

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